molecular formula C14H16F2N4OS B7085812 N-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]-4-azatricyclo[5.2.2.02,6]undec-8-ene-4-carboxamide

N-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]-4-azatricyclo[5.2.2.02,6]undec-8-ene-4-carboxamide

Cat. No.: B7085812
M. Wt: 326.37 g/mol
InChI Key: JYSDERCACOHMLN-UHFFFAOYSA-N
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Description

“N-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]-4-azatricyclo[52202,6]undec-8-ene-4-carboxamide” is a synthetic organic compound that features a complex structure with multiple functional groups

Properties

IUPAC Name

N-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]-4-azatricyclo[5.2.2.02,6]undec-8-ene-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N4OS/c15-11(16)12-18-19-13(22-12)17-14(21)20-5-9-7-1-2-8(4-3-7)10(9)6-20/h1-2,7-11H,3-6H2,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSDERCACOHMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1C3C2CN(C3)C(=O)NC4=NN=C(S4)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]-4-azatricyclo[5.2.2.02,6]undec-8-ene-4-carboxamide” typically involves multiple steps, starting from readily available precursors. The key steps may include:

  • Formation of the 1,3,4-thiadiazole ring through cyclization reactions.
  • Introduction of the difluoromethyl group via fluorination reactions.
  • Construction of the azatricyclo[5.2.2.02,6]undec-8-ene core through a series of cyclization and rearrangement reactions.
  • Coupling of the carboxamide group to the azatricyclo core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“N-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]-4-azatricyclo[5.2.2.02,6]undec-8-ene-4-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring and other functional groups may be susceptible to oxidation under certain conditions.

    Reduction: Reduction reactions could target the carboxamide group or other reducible functionalities.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole ring or the difluoromethyl group.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, “N-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]-4-azatricyclo[5.2.2.02,6]undec-8-ene-4-carboxamide” could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, the compound could be explored as a lead compound for the development of new drugs, particularly if it shows promising biological activity.

Industry

In industrial applications, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of “N-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]-4-azatricyclo[5.2.2.02,6]undec-8-ene-4-carboxamide” would depend on its specific application. For example, if it is used as a drug, its mechanism might involve binding to a specific molecular target, such as an enzyme or receptor, and modulating its activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other thiadiazole derivatives, azatricyclo compounds, and carboxamides with comparable structural features.

Uniqueness

The uniqueness of “N-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]-4-azatricyclo[5.2.2.02,6]undec-8-ene-4-carboxamide” lies in its combination of functional groups and structural motifs, which could confer unique chemical and biological properties not found in other compounds.

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